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Efficacy Endpoint
Glasdegib +
LDAC

LDAC Alone Treatment Effect Source Study

Median Overall
Survival (OS)

8.3 - 8.8 months

[1] [2]

4.3 - 4.9

months [1]
[2]

HR: 0.51 (80% CI:

0.39-0.67); P=0.0004
[2]

BRIGHT AML

1003 (Phase II)

Complete Remission
(CR) Rate

17.0% - 19.2%
[3] [2]

2.3% - 2.6%
[3] [2]

P < 0.05 [2] BRIGHT AML
1003 (Phase II)

Restricted Mean Q-
TWiST (at 20 mos)

~4.0 months
longer [1] [4]

- Relative Gain: 75% [1]
[4]

Q-TWiST
Analysis

Indication Context: This regimen is approved for newly diagnosed AML in adults aged ≥75 years or who

have comorbidities that preclude the use of intensive induction chemotherapy [5] [2]. It is crucial to note that

this success in a specific patient population was not replicated in broader AML populations. The

subsequent Phase III BRIGHT AML 1019 trial, which tested glasdegib added to intensive chemotherapy

(cytarabine/daunorubicin) or non-intensive azacitidine, failed to meet its primary OS endpoint, showing

no significant survival benefit [5] [6].
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For independent verification and research design, here are the key methodologies from the core studies.

BRIGHT AML 1003 Trial Design (Phase II)

This was an open-label, randomized, multicenter study that provided the foundational efficacy data [2].

Patient Population: Adults ≥55 years with newly diagnosed AML or high-risk MDS, unsuitable for

intensive chemotherapy. Unsuitability was defined by age ≥75, serum creatinine >1.3 mg/dL, severe
cardiac disease, or ECOG PS=2 [2].

Randomization & Dosing: Patients were stratified by cytogenetic risk and randomized 2:1.
Experimental Arm: Glasdegib (100 mg orally, once daily) continuously in 28-day cycles +

LDAC (20 mg subcutaneously, twice daily for 10 days per 28-day cycle) [2].
Control Arm: LDAC alone on the same schedule [2].

Primary Endpoint: Overall Survival (OS), defined as the time from randomization to death from any
cause [2].

Statistical Analysis: OS was analyzed using the Kaplan-Meier method. A stratified log-rank test
(one-sided α=0.10) was used for comparison, with a Cox model to estimate the Hazard Ratio (HR)

[2].

Q-TWiST Analysis Methodology

The Quality-Adjusted Time Without Symptoms of disease progression or Toxicity (Q-TWiST) analysis was

performed on data from the BRIGHT AML 1003 trial to evaluate quality-adjusted survival [1] [4].

Partitioning Overall Survival: Patient survival time was divided into three health states:
TOX: Time with grade 3+ adverse events prior to disease progression.

TWiST: "Good" survival time without symptoms of progression or toxicity.
REL: Time after disease progression, relapse, or post-discontinuation due to insufficient

response [1].
Utility Adjustment: Q-TWiST was calculated by applying utility weights (ranging from 0 to 1, where

1=perfect health) to the mean time in each state and summing them: Q-TWiST = U(TOX)TOX +
U(TWiST)TWiST + U(REL)*REL [1].

Base Case Analysis: Used utilities of U(TOX)=0.5, U(TWiST)=1.0, and U(REL)=0.5 [1]. Threshold
analyses demonstrated that the Q-TWiST benefit was robust across a wide range of utility values [1]

[4].
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Mechanism of Action: Targeting the Hedgehog Pathway

Glasdegib is an oral, selective inhibitor of the Hedgehog (Hh) signaling pathway, which is mechanistically

distinct from cytotoxic chemotherapy. The following diagram illustrates its targeted action.

Hedgehog Pathway Inhibition by Glasdegib
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Click to download full resolution via product page

This inhibition is particularly relevant for targeting leukemia stem cells (LSCs), which are critical for AML

initiation and relapse, and are known to have active Hh signaling [7] [2]. By combining glasdegib with

LDAC, the therapy aims to simultaneously target LSCs (via pathway inhibition) and the bulk leukemia

population (via cytotoxic chemotherapy) [2].
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Interpretation of Clinical Data

Overall Survival Benefit: The consistent ~4-month absolute improvement in median OS and a
hazard ratio of 0.51 represent a clinically meaningful advancement for a patient population with

historically very poor outcomes and limited options [2].
Quality-Adjusted Survival: The Q-TWiST analysis confirms that the survival benefit is not achieved

at the expense of quality of life. Most of the extra survival time is "good quality" time (TWiST),
supporting a favorable risk-benefit profile [1] [4].

Benefit Beyond CR: A post-hoc analysis revealed that patients who did not achieve a Complete
Remission still derived a significant survival benefit from the glasdegib+LDAC combination

(HR=0.63), suggesting the drug's activity may extend beyond conventional cytotoxic response
metrics, potentially through LSC suppression [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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